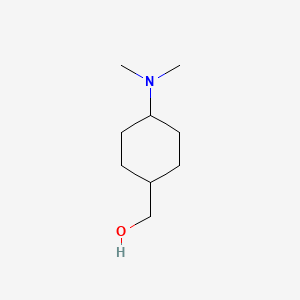

cis-4-(Dimethylamino)cyclohexanemethanol

Description

Properties

CAS No. |

1312784-56-7 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

[4-(dimethylamino)cyclohexyl]methanol |

InChI |

InChI=1S/C9H19NO/c1-10(2)9-5-3-8(7-11)4-6-9/h8-9,11H,3-7H2,1-2H3 |

InChI Key |

SMXRBHSKUWPATJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC(CC1)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl cis-4-(Hydroxymethyl)cyclohexanecarboxylate

The synthesis begins with methyl cis-4-hydroxycyclohexanecarboxylate, obtained via esterification of cis-4-hydroxycyclohexanecarboxylic acid. Tosylation of the hydroxymethyl group is achieved using p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at -20°C to room temperature, yielding methyl cis-4-(tosyloxymethyl)cyclohexanecarboxylate as a yellow oil (95% yield).

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Tosylation | TsCl, Et₃N | DCM | -20°C → RT | 10 h | 95% |

Nucleophilic Substitution with Dimethylamine

The tosylate intermediate undergoes substitution with dimethylamine (2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 h. This step replaces the tosyl group with a dimethylamino moiety, forming methyl cis-4-(dimethylaminomethyl)cyclohexanecarboxylate. Excess dimethylamine ensures complete conversion, while DMF’s high polarity facilitates SN2 kinetics.

Key Analytical Data

Reduction of Ester to Primary Alcohol

The ester group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄, 2.0 equiv) in tetrahydrofuran (THF) under reflux. This step affords this compound as a colorless liquid (85% yield).

Mechanistic Insight

LiAlH₄ delivers hydride ions to the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and generate the alcohol.

Reductive Amination of cis-4-Oxocyclohexanemethanol

Oxidation of cis-4-Hydroxycyclohexanemethanol

cis-4-Hydroxycyclohexanemethanol is oxidized to cis-4-oxocyclohexanemethanol using pyridinium chlorochromate (PCC) in DCM. The ketone intermediate is isolated in 78% yield and subjected to reductive amination with dimethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol.

Reaction Conditions

| Step | Reagents | Solvent | pH | Time | Yield |

|---|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH | MeOH | 6.5 | 24 h | 70% |

Stereochemical Control

The cis configuration is preserved due to the chair conformation’s rigidity, preventing epimerization during the imine formation and reduction steps.

Hydrogenation of Cyclohexene Derivatives

Synthesis of 4-Dimethylamino-1-cyclohexenemethanol

A cyclohexene precursor, 4-nitro-1-cyclohexenemethanol, is subjected to catalytic hydrogenation (H₂, Pd/C) in ethanol to yield 4-amino-1-cyclohexenemethanol. Subsequent Eschweiler-Clarke methylation with formaldehyde and formic acid introduces the dimethylamino group.

Catalytic Hydrogenation Conditions

| Catalyst | Pressure | Solvent | Yield |

|---|---|---|---|

| 10% Pd/C | 1 atm | EtOH | 90% |

cis-Selective Hydrogenation

Hydrogenation of the cyclohexene double bond using Adams’ catalyst (PtO₂) in acetic acid ensures syn addition of hydrogen, yielding the cis-diastereomer exclusively.

Analytical Validation and Applications

Spectroscopic Characterization

Pharmaceutical Relevance

The compound’s amino alcohol structure mirrors motifs in beta-blockers and neuromodulators. Its cis configuration enhances receptor binding affinity compared to trans analogues.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-4-(Dimethylamino)cyclohexanemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be further reduced to form cyclohexylmethanol derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

Oxidation: KMnO₄ in aqueous solution, CrO₃ in acidic medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: SOCl₂ or PBr₃ in anhydrous conditions.

Major Products:

Oxidation: 4-(Dimethylamino)cyclohexanone or 4-(Dimethylamino)cyclohexanal.

Reduction: Cyclohexylmethanol derivatives.

Substitution: Corresponding halides or other substituted products.

Scientific Research Applications

Chemistry: cis-4-(Dimethylamino)cyclohexanemethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications range from the manufacture of polymers to the development of advanced materials for electronics .

Mechanism of Action

The mechanism of action of cis-4-(Dimethylamino)cyclohexanemethanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo nucleophilic substitution reactions, further modifying the compound’s properties .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanemethanol Derivatives

Structural and Functional Group Analysis

(a) cis-4-(isopropyl)cyclohexanemethanol (CAS 13828-37-0)

- Structure : A cyclohexane ring with a hydroxymethyl group (-CH₂OH) and an isopropyl group (-CH(CH₃)₂) at the 4-position in the cis configuration .

- Key Properties: Molecular weight: 156.15 g/mol . LogP (octanol-water partition coefficient): 2.44, indicating moderate lipophilicity . Applications: Used as a nonionic surfactant and fragrance ingredient (e.g., Mayol® in perfumes) due to its mild, floral odor .

(b) trans-4-(Aminomethyl)cyclohexanamine (CAS 201211-54-3)

- Structure: A cyclohexane ring with an aminomethyl group (-CH₂NH₂) and an amino group (-NH₂) in the trans configuration .

- Key Properties: Higher polarity compared to isopropyl derivatives due to the presence of amino groups. Applications: Potential use in pharmaceuticals or agrochemicals as a chiral amine intermediate.

(c) cis-4-tert-Butylcyclohexylmethanol (CAS 20691-53-6)

- Structure : A bulky tert-butyl group (-C(CH₃)₃) at the 4-position with a hydroxymethyl group in the cis configuration .

- Key Properties: Higher logP (estimated >3.0) due to the hydrophobic tert-butyl group. Applications: Likely used in specialty polymers or surfactants requiring enhanced solubility in nonpolar media.

(d) cis-4-Hydroxy-α,α,4-trimethylcyclohexanemethanol (CAS 565-48-0)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.